Methyl 3-(4-hydroxyphenyl)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSVMMHYHQNTKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408275 | |
| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192376-76-4 | |
| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(4-hydroxyphenyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations
Strategies for the Synthesis of Methyl 3-(4-hydroxyphenyl)benzoate
The construction of the target molecule, this compound, involves two primary transformations: the formation of the methyl ester and the creation of the biphenyl (B1667301) carbon-carbon bond. The sequence of these steps can be adapted based on the availability of starting materials.
The formation of the methyl benzoate (B1203000) moiety is a critical step, typically achieved through the esterification of the corresponding carboxylic acid. Several methods are available for this transformation.
Acid-Catalyzed Esterification : The most traditional method is the Fischer-Speier esterification, which involves reacting the carboxylic acid precursor, 3-(4-hydroxyphenyl)benzoic acid, with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. mdpi.comekb.eg This equilibrium-driven reaction often requires removal of water to achieve high yields.
Solid Acid Catalysis : Modern approaches utilize heterogeneous solid acid catalysts to simplify product purification and catalyst recovery. mdpi.com For instance, a titanium-zirconium solid acid has been shown to effectively catalyze the esterification of various benzoic acids with methanol, offering an environmentally friendlier alternative to corrosive liquid acids. mdpi.com
Activation Agents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP), can activate the carboxylic acid for reaction with an alcohol. jocpr.com This method is effective under mild conditions but produces a dicyclohexylurea byproduct that must be removed. jocpr.com
Reaction with Halocarbons : An alternative route involves reacting a hydroxybenzoic acid with a halocarbon in the presence of a non-quaternizable tertiary amine. google.com This process can be advantageous in specific contexts but may require careful control to avoid side reactions. google.com
The central biphenyl structure is typically assembled using metal-catalyzed cross-coupling reactions. This strategy allows for the precise connection of the two aromatic rings. The most common approach is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. tandfonline.comrsc.org
For the synthesis of this compound, two primary Suzuki coupling pathways are feasible:
Coupling of Methyl 3-bromobenzoate with 4-hydroxyphenylboronic acid .
Coupling of a protected 3-bromophenol with methyl 4-boronobenzoate , followed by deprotection.
The choice of pathway depends on the commercial availability and stability of the respective starting materials.
Advanced Synthetic Approaches for Structurally Related Compounds
The synthesis of biphenyls and related benzoates is a field of active research, leading to the development of highly efficient and advanced methodologies.
Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biphenyl derivatives. rsc.org
Suzuki-Miyaura Coupling : This is the most widely used method due to its high tolerance for various functional groups and the relatively low toxicity and stability of the boronic acid reagents. tandfonline.comrsc.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. rsc.org
Stille and Negishi Couplings : These are valuable alternatives to the Suzuki reaction. The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. rsc.org Each method has a distinct catalytic cycle but follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination. rsc.org
Ruthenium-Catalyzed C-H Arylation : Advanced methods are emerging that bypass the need for pre-functionalized starting materials. For example, a Ru(II)-catalyzed C-H arylation of fluoroarenes with aryl halides has been developed, which uniquely requires a benzoate additive to facilitate the oxidative addition step at the ruthenium center. acs.org
Oxidative coupling provides a classical, metal-catalyzed alternative for forming C-C bonds between electron-rich aromatic rings, such as phenols. researchgate.netwikipedia.org This process involves the oxidation of the phenol (B47542) to generate a phenoxy radical. Two of these radicals can then couple to form the biphenyl structure. researchgate.net
Common oxidants and catalysts for this transformation include:
Iron(III) chloride (FeCl₃) wikipedia.org
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) researchgate.net
Dioxygen (O₂) in the presence of metal complexes, such as those containing cobalt or copper. researchgate.net
A key challenge in oxidative coupling is controlling the regioselectivity, as coupling can occur at the ortho and para positions, potentially leading to a mixture of products. The steric and electronic properties of substituents on the phenol ring can influence the outcome. researchgate.net
The application of microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times and often improving yields. nih.govrasayanjournal.co.in This technique efficiently heats polar compounds, accelerating reaction rates significantly compared to conventional heating methods. nih.gov
Microwave assistance has been successfully applied to the synthesis of biphenyl compounds via Suzuki coupling. For example, a silica-gel-based Pd(II) catalyst has been used for the rapid synthesis of biaryls under microwave irradiation. tandfonline.comaksaray.edu.tr The reactions are often complete within minutes, demonstrating a significant improvement in efficiency. tandfonline.comaksaray.edu.tr
Table 1: Microwave-Assisted Suzuki Coupling of Aryl Halides with Phenylboronic Acid Using a Silica-Based Pd(II) Catalyst. tandfonline.com
| Aryl Halide Entry | Product Yield (%) | Reaction Time (min) |
| 4-Iodoanisole | 99 | 5 |
| 4-Bromoanisole | 99 | 5 |
| 4-Iodonitrobenzene | 95 | 5 |
| 4-Bromonitrobenzene | 96 | 5 |
| 4-Iodobenzaldehyde | 93 | 5 |
| 4-Bromobenzaldehyde | 93 | 5 |
Synthesis of Key Intermediates and Precursors
The synthesis of this compound fundamentally relies on the construction of its biphenyl core structure, followed by esterification. The key intermediate is 3-(4-hydroxyphenyl)benzoic acid.
Biphenyl Core Synthesis: The formation of the carbon-carbon bond between the two phenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. researchgate.netnih.govnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of 3-(4-hydroxyphenyl)benzoic acid, this involves reacting a 3-halobenzoic acid derivative (such as 3-bromobenzoic acid) with 4-hydroxyphenylboronic acid. nih.govnih.gov The reaction is conducted in the presence of a palladium catalyst, like Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base such as potassium carbonate. nih.govnih.gov The biphenyl framework is a recognized privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds. escholarship.orgmdpi.comnih.gov
Esterification: Once the 3-(4-hydroxyphenyl)benzoic acid intermediate is obtained, the final step is the formation of the methyl ester. This is commonly achieved through Fischer esterification, a classic acid-catalyzed reaction. nih.govnih.gov The carboxylic acid is refluxed with an excess of methanol, which acts as both the solvent and the reactant, in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). nih.govnih.gov The reaction is driven towards the ester product by the large excess of methanol. Alternative esterification methods can also be employed, such as reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃). escholarship.org
The following table summarizes the primary synthetic steps for the precursor:
| Step | Reaction Type | Key Reactants | Catalyst/Reagents | Typical Product |
| 1 | Suzuki-Miyaura Coupling | 3-Bromobenzoic acid, 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Hydroxyphenyl)benzoic acid |
| 2 | Fischer Esterification | 3-(4-Hydroxyphenyl)benzoic acid, Methanol | H₂SO₄ (catalytic) | This compound |
Derivatization Strategies for Medicinal Chemistry Applications
The this compound scaffold, with its ester and phenolic hydroxyl functionalities, offers multiple sites for chemical modification. These derivatization strategies are crucial for tuning the molecule's physicochemical properties and optimizing its biological activity.
Ester Modifications and Alkyl Chain Length Investigations
Modification of the ester group is a primary strategy in medicinal chemistry to influence a compound's lipophilicity, metabolic stability, and interaction with target proteins.
Transesterification: The methyl ester of the parent compound can be readily converted to other alkyl esters through transesterification. nih.gov This process involves reacting this compound with a different alcohol (e.g., ethanol, propanol, or longer-chain fatty alcohols) in the presence of an acid or base catalyst. nih.govescholarship.org Lipase-catalyzed transesterification, using enzymes like Candida antarctica lipase (B570770) B (Novozym 435), presents a milder, solvent-free alternative for creating long-chain alkyl esters. escholarship.org Research on various hydroxybenzoates has shown that this enzymatic method is often more efficient than direct esterification for producing lipophilic derivatives. escholarship.org
Alkyl Chain Length and Bioactivity: The length of the alkyl chain on the ester group can significantly impact biological activity. Studies on related amphiphilic compounds have demonstrated that altering the alkyl chain length affects properties like interfacial partitioning and antibacterial or antioxidant efficacy. For instance, in some series of ester derivatives, an optimal chain length (e.g., C14 or C16) leads to maximum activity, as it provides the right balance of hydrophobicity for effective interaction with biological membranes or enzyme active sites. Increasing the alkyl chain length generally increases lipophilicity and can enhance or decrease toxicity and antimicrobial effects depending on the specific biological target.
The phenolic hydroxyl group can also be alkylated to form ethers, which blocks this polar, hydrogen-bonding site and increases lipophilicity, potentially altering receptor interactions and metabolic pathways. mdpi.com
Introduction of Heterocyclic Systems
Incorporating heterocyclic rings into a drug candidate is a well-established strategy in medicinal chemistry to improve properties such as potency, selectivity, solubility, and metabolic stability. nih.govnih.gov Heterocycles are present in a vast majority of FDA-approved drugs. escholarship.org
For this compound, the most direct approach for introducing a heterocyclic system is through the etherification of the phenolic hydroxyl group. The Ullmann condensation or Ullmann-type ether synthesis is a classical and widely used method for forming this C-O bond between a phenol and a heteroaryl halide. nih.gov Modern advancements in this reaction have led to milder and more efficient protocols using copper catalysts, sometimes without the need for additional ligands, to couple the phenol with a variety of (hetero)aryl halides (chlorides, bromides, or iodides). escholarship.orgmdpi.comnih.gov
A typical reaction would involve deprotonating the phenolic -OH group of this compound with a base like potassium carbonate or cesium carbonate, followed by a copper-catalyzed coupling with a halo-heterocycle (e.g., a bromopyridine, chloro-pyrimidine, or iodo-imidazole).
The following table outlines a general scheme for this derivatization:
| Reaction Type | Key Reactants | Catalyst/Reagents | Moiety Introduced |
| Ullmann Ether Synthesis | This compound, Halo-heterocycle (e.g., 2-Bromopyridine) | CuI or CuO-NPs, K₂CO₃ or Cs₂CO₃, Solvent (e.g., DMF, DMSO) | Pyridyl ether |
This strategy allows for the exploration of a wide chemical space by introducing diverse heterocyclic systems, such as pyridines, pyrimidines, imidazoles, and thiazoles, each capable of forming distinct interactions with biological targets. researchgate.net
Structural Modifications for Optimized Bioactivity
The ultimate goal of the derivatization strategies discussed is to optimize the biological activity of the lead compound through systematic structure-activity relationship (SAR) studies. By synthesizing and testing analogs, researchers can identify which structural features are essential for activity and which can be modified to enhance potency, selectivity, and pharmacokinetic properties. escholarship.org
Importance of the Hydroxyphenyl Moiety: For related benzoate and benzamide (B126) derivatives, SAR studies have revealed that the 4-hydroxyphenyl unit can be essential for biological activity, such as antagonism of the farnesoid X receptor (FXR). escholarship.org The phenolic hydroxyl group often acts as a critical hydrogen bond donor or acceptor within the target's binding site.
Optimizing through Substitution:
Ester/Amide Isosterism: Replacing the ester linkage with a more stable benzamide linkage has been shown in related series to improve metabolic stability while retaining significant biological activity. escholarship.org
Aromatic Ring Substitution: Adding substituents, such as halogens (e.g., chlorine), to the benzoate ring can dramatically improve potency by occupying specific pockets in the receptor active site. escholarship.org For example, moving from a 2,4-dichloro substitution pattern to a 2,6-dichloro pattern on the benzoate ring can lead to a significant increase in antagonistic activity in certain receptor assays. escholarship.org
Heterocyclic Ethers: As discussed in section 2.3.2, replacing the phenolic proton with a heterocyclic ring introduces new potential interaction points (e.g., hydrogen bond acceptors, aromatic interactions) that can be tailored to fit the target pharmacophore.
Pharmacophore Modeling: To guide these modifications rationally, computational tools like pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are often employed. escholarship.org These models identify the key 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for bioactivity. By understanding the pharmacophore, chemists can design novel derivatives with a higher probability of being active, a strategy that can accelerate the discovery of compounds with optimized potency and selectivity.
Investigations into Biological Activities and Pharmacological Profiles
Anticancer and Antiproliferative Activity Studies
The potential of "Methyl 3-(4-hydroxyphenyl)benzoate" and related compounds to combat cancer has been a significant area of investigation. Studies have explored its effects on cancer cell growth, its direct toxic effects on cancer cells, and its influence on cellular pathways crucial for cancer progression.
Evaluation of Growth Inhibition in Cancer Cell Lines
The ability of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as an anticancer agent. While direct studies on "this compound" are limited, research on structurally similar compounds provides valuable insights. For instance, a study on hexestrol (B1673224) derivatives, which share a hydroxyphenyl group, demonstrated dose-related growth inhibition of the estrogen-responsive MCF-7 human breast tumor cell line. nih.gov Specifically, the compound 3,4-bis-(3'-hydroxyphenyl)hexane (4a) showed a specific inhibitory effect on this cell line. nih.gov
Another study on phenyl benzoate (B1203000) derivatives possessing a terminal hydroxyl group also revealed significant cell-growth inhibition. nih.gov The compound 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate exhibited marked growth inhibition in A549 human lung cancer cells at concentrations higher than 5 μM. nih.gov These findings suggest that the hydroxyphenyl benzoate scaffold is a promising feature for designing compounds with cancer cell growth inhibitory properties.
Cytotoxic Activity Assessments
Cytotoxicity, or the ability of a compound to be toxic to cells, is a key measure in cancer research. Several studies have assessed the cytotoxic effects of benzoate derivatives on various cancer cell lines.
A study investigating a series of methyl benzoate and cinnamate (B1238496) analogs evaluated their cytotoxic activity on hepatocellular carcinoma cells (Hep3B). nih.gov While this study did not specifically test "this compound", it provided IC50 values for related compounds, highlighting the potential of this chemical class. nih.gov For example, methyl 3,4-dihydroxycinnamate was found to be the most active among the tested cinnamic derivatives with an IC50 of 109.7 ± 0.8 µM. nih.gov
Research on other benzoate derivatives has also demonstrated significant cytotoxic effects. For instance, 4'-methylheptyl benzoate, isolated from the marine sponge Hyrtios erectus, displayed significant cytotoxicity against breast adenocarcinoma (MCF-7) with an IC50 value of 2.4 μM. nih.gov Similarly, a study on phenyl benzoate derivatives showed that compounds 2 and 5 suppressed the growth of solid cancer cells (A549 and SW480) more effectively than hematological cancer cells (THP1). nih.gov However, it was noted that these compounds also exhibited strong cytotoxicity against normal fibroblast cells. nih.gov
The table below summarizes the cytotoxic activities of some benzoate derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 4'-methylheptyl benzoate | Breast adenocarcinoma (MCF-7) | 2.4 μM | nih.gov |
| 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate | Lung carcinoma (A549) | > 5 μM | nih.gov |
| 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene | Lung carcinoma (A549) | - | nih.gov |
| 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene | Colon cancer (SW480) | - | nih.gov |
| Methyl 3,4-dihydroxycinnamate | Hepatocellular carcinoma (Hep3B) | 109.7 ± 0.8 µM | nih.gov |
Modulation of Cellular Pathways in Malignancies
Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action. The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR), a related compound, has been shown to induce apoptosis in various human cancer cells, including breast carcinoma. nih.gov This process was associated with the generation of reactive oxygen species, a decrease in Bcl-2 protein levels, the release of cytochrome c, and increased caspase-3 activity. nih.gov However, the expression of galectin-3, a carbohydrate-binding protein, was found to confer resistance to 4HPR-induced apoptosis in breast cancer cells. nih.gov
Furthermore, studies on other phytochemicals have highlighted the modulation of key signaling pathways in cancer. nih.govmdpi.com For example, curcumin (B1669340) has been shown to interrupt cell proliferation, survival, and metastasis in hormone-independent breast cancer by modulating pathways such as the PI3K/Akt/mTOR and JAK/STAT pathways. mdpi.com Baicalein, another phytochemical, has been found to inhibit cell migration and invasion in breast cancer cells by downregulating the Cyr61/AKT/GSK-3β pathway. mdpi.com These findings underscore the potential of compounds with a hydroxyphenyl moiety to interfere with critical cellular processes that drive cancer progression.
Enzymatic Modulation and Inhibition Studies
Beyond its anticancer potential, "this compound" and related structures have been investigated for their ability to inhibit specific enzymes involved in various diseases.
Alpha-Glucosidase and Related Enzyme Inhibition
For instance, a study on meroterpene-like compounds, which can be synthesized from moieties like 4-hydroxycoumarins, showed potent alpha-glucosidase inhibition. mdpi.com Many of the synthesized compounds exhibited greater activity than the positive control, acarbose. mdpi.com Another study on phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides also identified potent alpha-glucosidase inhibitors, with some compounds showing significantly lower IC50 values than acarbose. nih.gov These results suggest that the core structures present in these molecules, which can be conceptually related to "this compound", are amenable to designing effective alpha-glucosidase inhibitors.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process crucial for both normal physiological functions and pathological conditions like cancer metastasis. nih.gov The development of MMP inhibitors is therefore a significant area of research.
While specific studies on the MMP inhibitory activity of "this compound" are scarce, research on related structures provides some context. The design of MMP inhibitors often involves moieties that can interact with the zinc ion in the enzyme's active site. nih.gov Various synthetic inhibitors have been developed, though achieving selectivity and avoiding side effects remains a challenge. nih.gov The structural features of "this compound" could potentially be incorporated into novel MMP inhibitor designs, but further research is needed to explore this possibility.
Anti-infective and Antimicrobial Potentials
The antifungal potential of benzoate derivatives is a subject of ongoing research. Benzoic acid itself is known to possess antifungal properties, with its mechanism of action linked to the disruption of cellular processes at acidic pH. researchgate.net Studies on related compounds, such as 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, have demonstrated significant antifungal activity against pathogens like Candida albicans. nih.gov While direct studies on the antifungal efficacy of this compound are not extensively documented, the general antifungal characteristics of the benzoate and hydroxyphenyl moieties suggest a potential for such activity. Further research is required to determine the minimum inhibitory concentrations (MIC) of this compound against various fungal strains.
Leishmaniasis is a parasitic disease for which new therapeutic agents are actively being sought. While there is no direct evidence of the antileishmanial activity of this compound in the reviewed literature, research on related structures offers some perspective. Various benzoate and benzamide (B126) derivatives have been investigated for their potential to combat Leishmania parasites. For example, certain quinoline-containing benzoate derivatives have demonstrated leishmanicidal effects with IC50 values below 10 µM. nih.gov The mechanism of action for many antileishmanial drugs involves targeting parasitic enzymes or cellular processes. Miltefosine, a reference drug, disrupts lipid metabolism and induces apoptosis in the parasite. nih.gov Although speculative without direct testing, the chemical scaffold of this compound could potentially be modified to develop new antileishmanial candidates.
Antioxidant Activity Assessments
Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of this compound suggests that it may possess antioxidant capabilities. The antioxidant activity of phenolic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. researchgate.netresearchgate.net While specific DPPH or ORAC values for this compound were not found in the available literature, the general structure-activity relationships of phenolic compounds indicate a potential for such activity. The position and number of hydroxyl groups on the aromatic ring are crucial determinants of antioxidant capacity. mdpi.com
Other Reported Biological Functions
Beyond the aforementioned activities, the broader class of benzoate derivatives has been explored for a variety of other biological functions. However, specific reports on other biological roles of this compound are scarce in the currently available scientific literature. Patent filings occasionally reveal novel applications for chemical compounds. For instance, a patent for a benzophenone (B1666685) compound, which shares some structural similarities, describes its potential use in preparing anti-tumor drugs and as an antioxidant in health products and cosmetics. google.com Another patent details the preparation of methyl 3-cyano-4-hydroxybenzoate, a related cyanated derivative, highlighting its utility as an intermediate in organic synthesis. google.com These examples underscore the diverse potential applications of benzoate derivatives, though further research is needed to specifically elucidate other biological functions of this compound.
Nitrification Inhibition
Methyl 3-(4-hydroxyphenyl)propionate (MHPP) has been identified as a potent biological nitrification inhibitor (BNI). researchgate.netunivie.ac.at It is a phenolic compound released from the roots of sorghum (Sorghum bicolor) and plays a significant role in reducing nitrogen loss in agricultural systems. researchgate.netresearchgate.net Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate, can lead to poor nitrogen recovery by crops and negative environmental consequences. researchgate.net
Research has shown that MHPP effectively suppresses the activity of ammonia monooxygenase (AMO), a key enzyme in the nitrification pathway, thereby inhibiting the conversion of ammonia to nitrite. researchgate.net This inhibition has been observed to be more pronounced on ammonia-oxidizing bacteria (AOB) than on ammonia-oxidizing archaea (AOA). researchgate.net The release of MHPP from sorghum roots is a dynamic process, increasing with the age of the plant and stimulated by the presence of ammonium (B1175870) (NH4+) in the soil. researchgate.net
Comparative studies have evaluated the efficacy of MHPP against synthetic nitrification inhibitors. In one study, MHPP significantly reduced gross nitrification rates by 31.2%, while the synthetic inhibitor 3,4-dimethylpyrazole phosphate (B84403) (DMPP) showed a 54.7% reduction. researchgate.net The inhibitory effect of MHPP on nitrification can be enhanced when co-applied with materials like straw. researchgate.net The table below summarizes the inhibitory effects of MHPP and DMPP.
Table 1: Inhibitory Effects of MHPP and DMPP on Gross Nitrification Rates
| Compound | Inhibition of Gross Nitrification Rate |
|---|---|
| Methyl 3-(4-hydroxyphenyl)propionate (MHPP) | 31.2% |
Plant Growth Regulation
Beyond its role in nitrification inhibition, Methyl 3-(4-hydroxyphenyl)propionate (MHPP) also functions as a plant growth regulator. ebi.ac.ukchemicalbook.com It has been shown to modulate the root system architecture (RSA) by inhibiting primary root elongation and promoting the formation of lateral roots. ebi.ac.uknih.govnih.gov This effect is mediated through its interference with auxin signaling pathways. nih.govnih.gov
Studies on Arabidopsis thaliana have revealed that MHPP elevates auxin levels by up-regulating its biosynthesis and altering the expression of auxin carriers. nih.govresearchgate.net This increase in auxin signaling leads to the degradation of transcriptional repressors in the auxin/indole-3-acetic acid family. nih.govresearchgate.net Furthermore, MHPP induces the production of nitric oxide (NO), which in turn promotes the accumulation of reactive oxygen species (ROS) in the root tips. nih.govresearchgate.net This NO/ROS-mediated pathway is crucial for the observed changes in root development. nih.govnih.gov Suppressing either NO or ROS accumulation has been found to alleviate the inhibitory effect of MHPP on primary root elongation. nih.govresearchgate.net
The modulation of root development by MHPP suggests its diverse functions in influencing plant growth, development, and stress tolerance. nih.gov
Receptor Antagonism and Affinity Studies
Research into the receptor binding profile of this compound and its analogs has revealed interactions with various receptors, though specific high-affinity antagonism is often dependent on structural modifications.
Studies on piperazine (B1678402) analogues of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have identified them as a class of opioid receptor antagonists. nih.gov For instance, (S)-1-phenylpropyl-3-methy-4-(3-hydroxyphenyl)piperazine was found to be a potent, non-selective pure opioid receptor antagonist. nih.gov However, JDTic-like analogues synthesized from this scaffold did not exhibit the high potency and selectivity for the kappa opioid receptor seen with JDTic itself. nih.gov
In the context of cognitive disorders, aryl sulphonamides have been investigated as 5-HT6 receptor antagonists. openpharmaceuticalsciencesjournal.com The design of novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides was based on the pharmacophore of known 5-HT6 antagonists, indicating that the broader structural class has been a focus for achieving receptor antagonism. openpharmaceuticalsciencesjournal.com
Potential in Neurodegenerative Disease Research
The structural motif of a methyl ester of a hydroxyphenyl derivative is present in compounds investigated for their potential in neurodegenerative disease research. For example, Methyl 3,4-dihydroxybenzoate (MDHB), a related phenolic acid compound, has demonstrated neuroprotective effects against amyloid-β (Aβ)-induced apoptosis in primary cortical neurons. nih.gov Aβ peptides are central to the pathology of Alzheimer's disease (AD). nih.gov Pretreatment with MDHB was shown to suppress Aβ₂₅₋₃₅-induced cell death, reduce reactive oxygen species accumulation, and stabilize mitochondrial membrane potential. nih.gov It also modulated the levels of apoptosis-related proteins Bcl-2 and Bax and inhibited the activation of caspases-9 and -3. nih.gov
Furthermore, a recent study has linked exposure to methyl-4-hydroxybenzoate (MEP) to Alzheimer's disease, suggesting it may induce AD through mechanisms like oxidative stress, neurotoxicity, and immune regulation. nih.gov This research identified six core gene targets (CREBBP, BCL6, CXCR4, GRIN1, GOT2, and ITGA5) that are affected by MEP and are relevant to AD pathology. nih.gov While this research points to a potential role of a related compound in disease pathology, other structurally similar molecules are being explored for therapeutic benefits.
Insecticidal Activity
While direct studies on the insecticidal activity of this compound are limited, research on structurally related compounds highlights the potential of this chemical class. For instance, Methyl benzoate has been shown to possess significant insecticidal and repellent properties against various pests. nih.govencyclopedia.pub It has demonstrated contact and fumigant toxicity against the sweetpotato whitefly, Bemisia tabaci, with a 2% solution causing 100% mortality in direct spray and residual toxicity tests. nih.gov The LC50 values for eggs, fourth-instar nymphs, and adults were 0.3%, 0.2%, and 0.2%, respectively. nih.gov Methyl benzoate also acts as a repellent and oviposition deterrent. nih.gov
Another related compound, methyl 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoate, isolated from Piper guanacastensis, was identified as the major insecticidal principle against Aedes atropalpus mosquito larvae, with an LC50 of 20.5 µg/mL. researchgate.netunam.mx These findings suggest that the methyl benzoate scaffold is a promising feature for the development of botanical insecticides. encyclopedia.pubgoogle.com
Table 2: LC50 Values of Methyl Benzoate against Bemisia tabaci
| Developmental Stage | LC50 (%) |
|---|---|
| Eggs | 0.3 |
| Fourth-instar nymphs | 0.2 |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 3-(4-hydroxyphenyl)propionate (MHPP) |
| 3,4-dimethylpyrazole phosphate (DMPP) |
| (S)-1-phenylpropyl-3-methy-4-(3-hydroxyphenyl)piperazine |
| JDTic |
| Methyl 3,4-dihydroxybenzoate (MDHB) |
| Methyl-4-hydroxybenzoate (MEP) |
| Methyl benzoate |
| Methyl 4-hydroxy-3-(3′-methyl-2′-butenyl)benzoate |
| CREBBP |
| BCL6 |
| CXCR4 |
| GRIN1 |
| GOT2 |
| ITGA5 |
| Bcl-2 |
| Bax |
| Caspase-9 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Elucidation of Key Structural Features for Bioactivity
The fundamental structure of Methyl 3-(4-hydroxyphenyl)benzoate consists of two key moieties: a 4-hydroxyphenyl group and a methyl benzoate (B1203000) group, linked at the 3-position. This biphenyl-like arrangement is a common scaffold in compounds designed to interact with biological targets. Research into structurally related molecules underscores the importance of this core framework.
Impact of Hydroxyl Group Position and Substituents on Activity
The position and nature of substituents on the aromatic rings, particularly the hydroxyl (-OH) group, are well-established modulators of biological activity. Many studies have demonstrated that the number and location of hydroxyl groups on a phenyl ring are pivotal in defining the antioxidative capabilities and other biological actions of phenolic compounds nih.gov. The biological effects of related compounds like 2-hydroxythiobenzanilides are also highly dependent on the substitution pattern nih.gov.
Quantitative Structure-Activity Relationship (QSAR) models for estrogen receptor binding affinity further illuminate the impact of substituents. An analysis of various substituted phenols and benzoates reveals how different groups on the phenolic ring influence activity.
| Compound Name | CAS Number | Substituents on Phenol (B47542) Ring | Experimental logER-RBA |
|---|---|---|---|
| 4-Methylphenol | 106-44-5 | 4-Methyl | -4.50 |
| 4-Ethylphenol | 123-07-9 | 4-Ethyl | -4.17 |
| 4-Octylphenol | 1806-26-4 | 4-Octyl | -2.31 |
| 4-(1,1,3,3-tetramethylbutyl)phenol | 140-66-9 | 4-tert-Octyl | -1.82 |
| Phenol, 4-(phenylmethoxy)- | 103-16-2 | 4-Benzyloxy | -3.44 |
Role of Ester Moiety Length and Modification on Biological Response
The ester moiety in this compound is another key site for structural modification that can profoundly affect biological response. Altering the length of the alkyl chain on the ester can impact properties such as lipophilicity, which governs how the molecule interacts with cell membranes and hydrophobic binding pockets.
The QSAR database on estrogen receptor binding provides a clear example of this principle with hydroxybenzoate esters. Increasing the alkyl chain length from ethyl to heptyl results in a significant increase in binding affinity, demonstrating the role of the ester group in modulating biological activity qsardb.org.
| Compound Name | CAS Number | Alkyl Group | Experimental logER-RBA |
|---|---|---|---|
| Ethyl 4-hydroxybenzoate (B8730719) | 120-47-8 | Ethyl (-C2H5) | -3.22 |
| Heptyl 4-hydroxybenzoate | 1085-12-7 | Heptyl (-C7H15) | -2.09 |
Furthermore, the ester linkage itself can be replaced with other functional groups to improve properties like metabolic stability. For example, studies on related benzoate derivatives found that replacing the benzoate ester with a benzamide (B126) moiety led to enhanced stability while only slightly decreasing potency nih.gov. This type of isosteric replacement is a common strategy in drug design to optimize pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides mathematical equations that correlate the chemical structure of compounds with their biological activities researchgate.net. These models use molecular descriptors—numerical values representing physicochemical properties—to predict the activity of novel compounds and to understand the mechanisms of action. Various statistical methods, including 2D-QSAR and 3D-QSAR techniques like k-Nearest Neighbor (k-NN) and pharmacophore modeling, are employed to develop these predictive models nih.govresearchgate.net.
A relevant QSAR model has been developed for the estrogen receptor relative binding affinity of a series of phenolic compounds, including some 4-hydroxybenzoate esters qsardb.org. Such models are built using a training set of compounds with known activities and then validated using a test set. The quality of a QSAR model is assessed by statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²) nih.govresearchgate.net.
For the estrogen receptor binding model, descriptors related to molecular size, shape, and electronic properties were used to predict the binding affinity (logER-RBA). The model demonstrates a good correlation between the structural features of these phenolic compounds and their ability to bind to the estrogen receptor.
| Compound Name | Experimental logER-RBA | Predicted logER-RBA (Training Set) | Prediction Error |
|---|---|---|---|
| 4-Methylphenol | -4.50 | -4.27 | 0.23 |
| 4-Ethylphenol | -4.17 | -4.03 | 0.14 |
| Ethyl 4-hydroxybenzoate | -3.22 | -3.91 | -0.69 |
| Heptyl 4-hydroxybenzoate | -2.09 | -2.64 | -0.55 |
| (2,4-dihydroxyphenyl)(phenyl)methanone | -2.61 | -3.08 | -0.47 |
The contour maps generated from 3D-QSAR studies can further visualize regions where certain properties (e.g., hydrophobicity, hydrogen bond donor/acceptor capacity) are predicted to increase or decrease activity, guiding the design of more potent molecules nih.gov.
Conformational Analysis and its Relation to Biological Function
The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. For flexible molecules like this compound, which has rotational freedom around the single bonds connecting the two rings and the ester group, a multitude of conformations are possible. However, it is presumed that only a specific conformation, the "bioactive conformation," is responsible for binding to a biological target and eliciting a response.
Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand how its flexibility relates to its function. While a specific conformational analysis for this compound is not detailed in the provided search results, principles from related molecules apply. For instance, the lengthening of an alkyl chain can increase van der Waals attractions between molecules, affecting their packing and physical properties, which can be an extension of conformational effects researchgate.net.
QSAR methods like pharmacophore modeling and k-NN analysis are heavily dependent on molecular conformation. These models work by aligning a set of molecules based on their 3D structure and shared chemical features, implicitly linking conformation to activity nih.govresearchgate.net. The ability of this compound to adopt the correct conformation to present its key features—the hydroxyl group for hydrogen bonding, the aromatic rings for hydrophobic or pi-stacking interactions, and the ester group for polar contacts—is paramount to its biological function.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the structural basis of protein-ligand interactions and for virtual screening in drug discovery. For Methyl 3-(4-hydroxyphenyl)benzoate, docking studies would elucidate how it fits into the binding sites of various potential protein targets.
The binding of a ligand like this compound to a protein is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The phenolic hydroxyl group and the methyl ester group are key functional moieties that can participate in these interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor. The biphenyl (B1667301) core provides a significant hydrophobic surface that can interact with nonpolar residues in a protein's binding pocket.
Studies on structurally similar methyl benzoate (B1203000) derivatives interacting with transport proteins like bovine serum albumin (BSA) have shown that binding is often driven by an enthalpy-driven process, indicating a significant role for hydrogen bonding and van der Waals forces mdpi.com. These studies revealed the formation of stable 1:1 complexes with binding constants typically in the order of 10⁴ M⁻¹, signifying a moderate binding affinity mdpi.com. The interaction often leads to fluorescence quenching of the protein through a static mechanism, confirming the formation of a ground-state complex mdpi.com.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| Octyl Gallate | SARS-CoV-2 Main Protease | -48.77 (Docking Score) | Hydrogen Bonding, Hydrophobic |
| Methyl o-hydroxy p-methylaminobenzoate | Bovine Serum Albumin (BSA) | Kb = 2.4 x 104 M-1 | Hydrogen Bonding, van der Waals |
| Biphenyl Carboxamide Derivative | Analgesic Target | - | Hydrophobic, Hydrogen Bonding |
Molecular docking simulations can identify the specific amino acid residues within a protein's active site that are crucial for ligand recognition and binding. For compounds structurally related to this compound, binding sites are often located within hydrophobic cavities of proteins mdpi.com.
For instance, in studies of inhibitors targeting enzymes, specific catalytic residues are often involved in the interaction. Docking of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate with maltase identified the catalytic acidic residue Glu 277 as a key interaction point mdpi.com. Similarly, docking of various benzoic acid derivatives against the SARS-CoV-2 main protease highlighted hydrogen-bonding interactions with residues such as Cys145 and Ser144 nih.gov. Based on its structure, this compound would be predicted to interact with both polar residues (via its hydroxyl and ester groups) and nonpolar residues (via its biphenyl rings) within a target's binding pocket.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a protein-ligand complex over time, providing a more realistic representation of the interactions in a physiological environment. Following molecular docking, MD simulations can be used to assess the stability of the predicted binding pose of this compound. These simulations can confirm whether the key interactions observed in the static dock are maintained over a period of nanoseconds, thus validating the docking results semanticscholar.orgscispace.com.
MD simulations can also reveal the role of water molecules in the binding site and provide insights into conformational changes in both the ligand and the protein upon binding. Such computational studies are crucial for understanding the thermodynamic basis of binding, often complemented by calculating the binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) semanticscholar.orgmdpi.com.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. These calculations provide information on the distribution of electrons, orbital energies, and molecular reactivity, which are fundamental to a molecule's chemical behavior and its interactions with biological targets scispace.comniscpr.res.in.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability nih.govirjweb.com.
A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO nih.gov. For related phenolic compounds, DFT calculations have been used to determine these values. For example, the HOMO-LUMO energy gap for 4-hydroxy-3-methylbenzoic acid was calculated to be 5.209 eV, indicating significant charge-transfer interactions within the molecule researchgate.net. For the chalcone derivative (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the energy gap was calculated to be around 3.75 eV, varying slightly with the solvent niscpr.res.in. These values suggest that hydroxyphenyl-containing compounds are reactive molecules capable of participating in charge-transfer interactions.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 4-hydroxy-3-methylbenzoic Acid | DFT/B3LYP/6-311G++(d,p) | - | - | 5.209 |
| (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (in DMSO) | DFT/B3LYP/6-311++G(d,p) | - | - | 3.750 |
| Methyl 4-bromo-2-fluorobenzoate | - | -6.509 | -4.305 | 2.204 |
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity. These parameters include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).
Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" nih.gov.
Chemical Potential (μ): Relates to the tendency of electrons to escape from a system.
Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge from the environment.
Calculations on a related halogenated benzoate derivative, methyl 4-bromo-2-fluorobenzoate, yielded specific values for these descriptors, providing a quantitative profile of its reactivity dergipark.org.tr. Applying these calculations to this compound would offer a comprehensive understanding of its electronic structure and predisposition for electrophilic or nucleophilic interactions.
| Parameter | Symbol | Value |
|---|---|---|
| Electronegativity | χ | 0.1459 |
| Global Hardness | η | 0.1301 |
| Global Softness | S | 0.5203 |
| Electrophilicity Index | ω | -0.0818 |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In the drug discovery pipeline, the evaluation of a compound's ADMET properties is a critical step to filter out candidates that are likely to fail in later clinical stages due to poor pharmacokinetics or toxicity. mdpi.com In silico ADMET prediction utilizes computational models to estimate these properties based on the molecule's structure. frontiersin.org This process is essential for optimizing lead compounds and prioritizing resources. mdpi.com Various software and web-based platforms employ quantitative structure-activity relationship (QSAR) models and other algorithms to predict a wide range of endpoints. frontiersin.org
For a compound like this compound, an in silico ADMET analysis would typically involve the calculation of several key descriptors related to its absorption, distribution, metabolism, excretion, and potential toxicity. These predictions help form a preliminary assessment of the molecule's drug-likeness. mdpi.com
Key ADMET parameters that would be evaluated include:
Absorption: Predictions for human intestinal absorption (HIA), Caco-2 cell permeability (an in vitro model for the intestinal barrier), and skin permeability are crucial for determining potential routes of administration. frontiersin.orgnih.gov
Distribution: Parameters such as plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and volume of distribution (VDss) are calculated to understand how the compound might distribute throughout the body. frontiersin.org
Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is assessed to predict potential drug-drug interactions. frontiersin.org
Excretion: Total clearance and potential interaction with transporters like the renal organic cation transporter 2 (OCT2) help estimate how the body would eliminate the compound. frontiersin.org
Toxicity: A range of toxicity endpoints are predicted, including mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity, and potential for skin sensitization. frontiersin.org
The results of such an analysis are often presented in a data table to provide a comprehensive overview of the compound's profile.
Table 1: Hypothetical In Silico ADMET Profile for this compound (Note: This table is for illustrative purposes to show typical parameters and is not based on published experimental or computational data for this specific compound.)
| ADMET Property | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (%) | High | Good potential for oral bioavailability. |
| Caco-2 Permeability (logPapp) | High | Indicates efficient passage through the intestinal wall. | |
| Skin Permeability (logKp) | Low | Unlikely to be absorbed significantly through the skin. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | May not be suitable for targeting central nervous system disorders. |
| Plasma Protein Binding (%) | Moderate | Affects the fraction of free drug available for therapeutic action. | |
| Metabolism | CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions involving this enzyme. |
| CYP3A4 Substrate | Yes | Metabolism may be affected by co-administered drugs. | |
| Excretion | Total Clearance (log ml/min/kg) | Moderate | Indicates the rate of removal from the body. |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |
| hERG I Inhibition | Non-inhibitor | Low risk of cardiotoxicity. | |
| Hepatotoxicity | Low risk | Indicates a lower probability of causing liver damage. |
Computational Approaches in Drug Design and Optimization
Computational methods are integral to modern drug design, providing insights that guide the synthesis and testing of new molecules. These approaches can be broadly categorized into structure-based and ligand-based methods, each applicable under different circumstances.
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of a biological target, such as a protein or enzyme, which is typically determined through techniques like X-ray crystallography or NMR spectroscopy. nih.gov This approach allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity.
The primary tool in SBDD is molecular docking. This computational technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net Docking simulations would allow researchers to place this compound into the active site of a relevant receptor. The simulation calculates a binding score, which estimates the binding affinity, and reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. This information is invaluable for optimizing the structure of the compound to enhance its potency and selectivity. researchgate.net
When the 3D structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods become essential. nih.gov These approaches derive information from a set of molecules known to interact with the target of interest.
One of the most common LBDD techniques is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their measured biological activity. nih.govyoutube.com By analyzing a dataset of molecules similar to this compound with known activities against a specific target, a 3D-QSAR model could be developed. This model would identify the key physicochemical properties (e.g., steric, electrostatic, hydrophobic fields) that are critical for activity. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. nih.govpharmacophorejournal.com
Another powerful LBDD method is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov By aligning a set of active molecules, a common feature pharmacophore model can be generated, defining the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model serves as a 3D query to screen large chemical databases for novel scaffolds that match the pharmacophore and are therefore likely to be active. researchgate.net
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. researchgate.netresearchgate.net The "one molecule, one target" paradigm has often proven insufficient for these conditions. Multi-Target-Directed Ligand (MTDL) design is a modern strategy that aims to create a single chemical entity capable of modulating multiple biological targets simultaneously. nih.govnih.gov This approach can offer improved therapeutic efficacy and a reduced risk of drug-drug interactions compared to combination therapies. researchgate.net
The design of an MTDL often involves combining pharmacophoric elements from known inhibitors of different targets into a single, hybrid molecule. nih.gov If this compound were to be considered as a starting scaffold for an MTDL, computational techniques would be paramount. Molecular docking could be used to assess its ability to bind to various targets of interest. Subsequently, its structure could be computationally modified by adding functional groups known to interact with a second or third target, while ensuring the new molecule retains activity against the original target and possesses favorable drug-like properties.
Biochemical Mechanisms of Action and Molecular Targets
Investigation of Cellular Pathways Affected by Methyl 3-(4-hydroxyphenyl)benzoate and Analogs
PI3K/AKT Signaling Cascade Modulation
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, survival, and senescence. Its dysregulation is a hallmark of various diseases. Natural polyphenolic compounds are widely recognized for their capacity to modulate this pathway.
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). This secondary messenger facilitates the phosphorylation and activation of Akt, which in turn influences a host of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). Polyphenols can interfere with this cascade at multiple points, often by inhibiting the phosphorylation of key kinases like PI3K and Akt, thereby impacting downstream processes such as cell cycle progression and protein synthesis. While direct studies on this compound are limited, its classification as a polyphenol suggests a potential role in modulating this crucial signaling network.
Golgi Complex Disruption
The Golgi apparatus is a central organelle in the secretory pathway, responsible for processing and sorting proteins and lipids. Disruption of its structure and function can lead to cellular stress and dysfunction. This can be induced by various stimuli, including certain chemical compounds that interfere with membrane trafficking. For instance, the fungal metabolite Brefeldin A causes a dramatic disassembly of the Golgi complex by inhibiting a guanine-nucleotide exchange factor, leading to the redistribution of Golgi components into the endoplasmic reticulum (ER).
Another mechanism of disruption involves interfering with the coatomer complex (COP), a set of proteins essential for forming transport vesicles. Genetic mutations affecting COP components, such as ε-COP, can lead to the dissociation of the Golgi into vesicles and tubules, blocking ER-through-Golgi transport. nih.gov Although these mechanisms illustrate how small molecules can induce Golgi stress, there is currently no published research directly linking this compound or its immediate analogs to the disruption of the Golgi complex. This remains a potential area for future investigation.
Mitochondrial Dysfunction and Bioenergetic Perturbations
Mitochondria are vital for cellular energy production and are central to regulating cell death pathways. Mitochondrial dysfunction, characterized by impaired ATP synthesis, increased production of reactive oxygen species (ROS), and loss of mitochondrial membrane potential (MMP), is implicated in numerous pathologies.
Research on Methyl 3,4-dihydroxybenzoate (MDHB) , a structural analog and a metabolite of polyphenols found in green tea, demonstrates a protective effect on mitochondrial function. medchemexpress.comnih.gov In studies using granulosa cells exposed to oxidative stress, MDHB treatment was shown to counteract mitochondrial damage. medchemexpress.com Specifically, MDHB significantly suppressed the production of both intracellular and mitochondrial ROS. medchemexpress.com This reduction in oxidative burden helped to preserve mitochondrial integrity, evidenced by the rescue of the mitochondrial membrane potential and the restoration of ATP production. medchemexpress.com These findings suggest that analogs of this compound can play a significant role in mitigating mitochondrial dysfunction by bolstering antioxidant defenses. medchemexpress.com
Regulation of Gene Expression
Analogs of this compound have been shown to regulate gene expression through various mechanisms, including the modulation of signaling pathways that control transcription factors and direct epigenetic modifications.
A notable example is Methyl 3-(4-hydroxyphenyl)propionate (MHPP) , a root exudate that functions as a plant growth regulator. nih.govchemicalbook.com In Arabidopsis thaliana, MHPP modulates the root system architecture by elevating auxin levels and signaling. nih.gov This is achieved by up-regulating the expression of genes involved in auxin biosynthesis. nih.gov A transcriptomic analysis of roots treated with MHPP revealed significant changes in gene expression. nih.gov
Table 1: Differential Gene Expression in Arabidopsis Roots Treated with MHPP
| Treatment Concentration | Up-regulated Genes (>2-fold) | Down-regulated Genes (>2-fold) |
|---|---|---|
| 40 µM MHPP | 103 | 101 |
| 80 µM MHPP | 180 | 184 |
Data sourced from a study on MHPP's effect on Arabidopsis root development. nih.gov
Furthermore, other analogs have been investigated for their role in epigenetics. A study on synthetic methyl benzoate (B1203000) and cinnamate (B1238496) analogs demonstrated their ability to inhibit global DNA methylation in hepatocellular carcinoma cells. medchemexpress.com DNA methylation is a key epigenetic mechanism that typically represses gene transcription. Several analogs showed potent inhibition of DNA methylation, suggesting they can reactivate silenced genes. medchemexpress.com
Table 2: DNA Methylation Inhibition by Cinnamate Analogs
| Compound | Global DNA Methylation Inhibition (%) |
|---|---|
| Methyl 4-hydroxycinnamate | ~85% |
| Methyl 3,4-dihydroxycinnamate | ~97% |
| Methyl 3,4,5-trimethoxycinnamate | ~75% |
| Methyl 4-methoxycinnamate | ~63% |
| Methyl 3,4-dimethoxycinnamate | ~90% |
Approximate values based on reported research findings. medchemexpress.com
These findings indicate that compounds structurally related to this compound can exert significant control over cellular function by altering gene expression programs. medchemexpress.comnih.gov
Identification and Characterization of Specific Molecular Targets
The diverse biological effects of this compound analogs are a consequence of their interaction with specific molecular targets.
For Methyl 3,4-dihydroxybenzoate (MDHB) , a key molecular target is the Nuclear factor erythroid 2-related factor 2 (Nrf2) . medchemexpress.com MDHB treatment upregulates the expression of Nrf2, a master transcriptional regulator of the antioxidant response. medchemexpress.com This leads to the increased expression of downstream antioxidant enzymes such as SOD1, NQO1, and GCLC, thereby protecting cells from oxidative damage. medchemexpress.com
In the case of Methyl 3-(4-hydroxyphenyl)propionate (MHPP) in plants, the molecular targets are components of the auxin signaling pathway . nih.gov MHPP treatment leads to the destabilization of Aux/IAA transcriptional repressors, which in turn amplifies auxin signaling and affects root development. nih.gov
For synthetic methyl cinnamate analogs, which share a core structure, molecular docking studies have suggested that DNA methyltransferase 1 (DNMT1) is a likely molecular target. medchemexpress.com The compounds are thought to bind to the S-adenosyl-L-homocysteine (SAH) binding pocket of DNMT1, inhibiting its enzymatic activity and leading to a decrease in global DNA methylation. medchemexpress.com
Biochemical Pathway Modulation
The interaction of these compounds with their molecular targets results in the modulation of broader biochemical pathways.
The primary pathway modulated by Methyl 3,4-dihydroxybenzoate (MDHB) is the Nrf2-mediated antioxidant pathway . By activating this pathway, MDHB enhances the cell's capacity to neutralize reactive oxygen species, thereby reducing oxidative stress and preventing subsequent cellular damage, such as apoptosis and mitochondrial dysfunction. medchemexpress.com
Methyl 3-(4-hydroxyphenyl)propionate (MHPP) modulates the auxin response pathway in plants. This modulation is further interconnected with the production of nitric oxide (NO) and reactive oxygen species (ROS), creating a complex signaling network. The compound triggers NO production, which promotes ROS accumulation, and this NO/ROS signaling cascade is integral to the MHPP-induced changes in root architecture via the auxin pathway. nih.gov
Metabolic Fate and Biodegradation Studies
The environmental fate and biological degradation of aromatic compounds are critical areas of scientific research. While specific studies on Methyl 3-(4-hydroxyphenyl)benzoate are not extensively documented in publicly available literature, its metabolic journey can be inferred from the well-established degradation pathways of related benzoate (B1203000) compounds. These pathways have been extensively studied in a variety of microorganisms.
Future Directions and Research Perspectives
Development of Novel Therapeutic Agents
The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This provides a strong foundation for investigating Methyl 3-(4-hydroxyphenyl)benzoate as a lead compound for new therapeutic agents. Future research could focus on designing and synthesizing derivatives to enhance potency and selectivity for specific disease targets. The structural characteristics of hydroxylated biphenyls, such as controlled flexibility, make them adaptable for interacting with multiple receptors. nih.gov
Studies on other hydroxylated biphenyl compounds have demonstrated promising antitumor effects, for instance, against melanoma. nih.gov This suggests that derivatives of this compound could be explored for their potential as anticancer agents. The presence of the hydroxyl and methyl ester groups offers sites for chemical modification to optimize pharmacological properties. A recent study on substituted biphenyls highlighted their potential as antimicrobial agents, showing efficacy against clinically relevant bacteria and fungi. researchgate.net This opens the door for developing new antibiotics based on the this compound framework to combat antimicrobial resistance. researchgate.net
Exploration of New Biological Applications
Beyond established therapeutic areas, future research can uncover novel biological applications for this compound and its analogs. The antioxidant properties associated with phenolic compounds suggest potential applications in mitigating oxidative stress-related pathologies. Investigations into the antioxidant capacity of this specific molecule are a logical next step.
The structural similarity to compounds with known biological activities can guide this exploration. For example, esters of other hydroxylated phenolic compounds have shown activity against certain bacteria and possess antioxidant properties, making them potentially useful as food additives. mdpi.com This indicates a possible application for this compound in food preservation or as a functional food ingredient, pending further toxicological and efficacy studies.
Advancements in Synthetic Methodologies
The synthesis of substituted biphenyls is well-established, with several methods available in the literature. rsc.org The Suzuki-Miyaura cross-coupling reaction is a prominent and effective method for forming the carbon-carbon bond between the two phenyl rings. rsc.org Future research in this area should focus on optimizing these existing methods for the synthesis of this compound to improve yield, reduce costs, and enhance the sustainability of the process.
This could involve the development of more efficient catalysts, the use of greener solvents, and the exploration of flow chemistry techniques for continuous production. Furthermore, creating libraries of substituted biphenyls through a combination of solution and solid-phase chemistries can accelerate the discovery of new bioactive molecules. nih.govlookchem.com This approach allows for the generation of a wide variety of derivatives with different functional groups and spatial arrangements, which can then be screened for biological activity. nih.govlookchem.com
Integration of Advanced Computational Techniques
Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding and accelerating experimental research. For this compound, techniques such as Density Functional Theory (DFT) and molecular docking can provide valuable insights.
Molecular docking studies can be employed to predict how this compound and its derivatives might interact with various protein targets, helping to identify potential mechanisms of action for therapeutic applications. researchgate.net Computational analysis can also be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for the early-stage evaluation of drug candidates. researchgate.net These in silico approaches can help in prioritizing the synthesis of compounds with the most promising profiles, saving time and resources.
Potential for Bio-sourced Material Development
The increasing demand for sustainable and biodegradable materials has spurred research into bio-based polymers. Phenolic compounds, due to their antioxidant and antimicrobial properties, are being explored as active additives in food packaging materials. nih.gov this compound, as a phenolic compound, has the potential to be incorporated into bioplastics like polylactic acid (PLA) to create active packaging that can extend the shelf life of food products. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for Methyl 3-(4-hydroxyphenyl)benzoate in laboratory settings?
this compound is typically synthesized via esterification or coupling reactions. One method involves using triazine derivatives as intermediates:
- Step 1 : React 2,4,6-trichlorotriazine with 4-methoxyphenol (1:1 molar ratio) in the presence of a base to form a triazine-phenoxy intermediate .
- Step 2 : Couple the intermediate with methyl 3-aminobenzoate under controlled conditions (45°C, 1 hour) to introduce the benzoate moiety .
- Purification : Recrystallization from ethanol (EtOH) is effective for isolating high-purity crystals .
Q. What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : Proton NMR (¹H NMR) in DMSO-d6 resolves aromatic protons and ester groups (δ = 3.86 ppm for methoxy groups) .
- X-ray Crystallography : Provides definitive structural confirmation, as demonstrated for related benzoate derivatives .
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection, referencing protocols from analytical studies of structurally similar compounds .
Advanced Research Questions
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
Discrepancies may arise from polymorphic forms or impurities. Methodological approaches include:
- Recrystallization Optimization : Test solvents (e.g., EtOH vs. hexane/EtOH mixtures) to isolate stable polymorphs .
- Cross-Validation : Compare NMR data with NIST reference spectra and X-ray structures of analogous compounds .
- Purity Assessment : Use HPLC with spiked standards to identify co-eluting impurities .
Q. What mechanistic insights exist for incorporating this compound into complex molecular architectures?
The compound’s hydroxyl and ester groups enable diverse reactivity:
- Triazine Coupling : The 4-hydroxyphenyl group participates in nucleophilic aromatic substitution with triazine intermediates, forming C-O bonds under mild conditions .
- Photoredox Dearomatization : The phenolic ring can undergo photocatalyst-free dearomatization when functionalized with nitro or carbonyl groups, enabling access to polycyclic frameworks .
Q. How is this compound utilized in pharmacological intermediate synthesis?
- Drug Development : Serves as a pharmacophore in ester prodrugs, such as Esrolol, where the benzoate group enhances metabolic stability .
- Biological Probes : Derivatives are investigated for enzyme inhibition (e.g., cyclooxygenase) via structure-activity relationship (SAR) studies, leveraging its hydroxyl group for hydrogen bonding .
Data Contradiction and Experimental Design
Q. How to resolve conflicting reports on the compound’s stability under acidic/basic conditions?
- Experimental Design : Conduct accelerated stability studies (pH 1–13, 25–60°C) with HPLC monitoring. For example:
- Acidic Hydrolysis : Ester cleavage occurs at pH < 2, yielding 3-(4-hydroxyphenyl)benzoic acid.
- Base Stability : The phenolic hydroxyl group may deprotonate at pH > 10, altering solubility without decomposition .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Temperature Control : Maintain reactions below 50°C to avoid triazine decomposition .
- Catalyst Screening : Use FeCl3 or AlCl3 to enhance regioselectivity in electrophilic substitutions, as validated for related chlorinated benzoates .
Applications in Advanced Research
Q. Can this compound act as a ligand in coordination chemistry?
- Metal Complexation : The hydroxyl and ester groups chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic or antioxidant properties .
- Structural Insights : X-ray studies of metal complexes reveal bond angles and coordination geometries critical for tuning reactivity .
Q. What role does this compound play in materials science?
- Polymer Synthesis : Incorporated into polyesters via transesterification, enhancing thermal stability due to aromatic rigidity .
- Liquid Crystals : Functionalized with alkyl chains to modulate mesophase behavior, as seen in tris(decyloxy)benzoate derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
